molecular formula C9H12N2O2 B1654908 Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl- CAS No. 2908-80-7

Urea, N'-(4-hydroxyphenyl)-N,N-dimethyl-

Cat. No. B1654908
M. Wt: 180.2 g/mol
InChI Key: FYUNLALTDJKUHL-UHFFFAOYSA-N
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Patent
US04507445

Procedure details

This is made as described in British Patent Spectification No. 999 862. Thus, p-aminophenol (30 g), dimethylcarbamoyl chloride (30 g), sodium hydrogen carbonate (28 g), and dry acetone (600 ml) are stirred and heated under reflux for 3 hours. The mixture is filtered hot and the filtrate is allowed to cool overnight. The crystals which form are filtered off to give the desired urea, m.pt. 205° C. (decomp.). as measured on a Kofler bench (British Patent Specification No. 999 862 reports m.pt. 205°-206° C.).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([OH:8])[CH:2]=1.[CH3:9][N:10]([CH3:14])[C:11](Cl)=[O:12].C(=O)([O-])O.[Na+]>CC(C)=O>[OH:8][C:3]1[CH:4]=[CH:5][C:6]([NH:7][C:11]([N:10]([CH3:14])[CH3:9])=[O:12])=[CH:1][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Name
Quantity
30 g
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
28 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystals which form are filtered off

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)NC(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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